molecular formula C19H20O4 B6323453 (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-35-7

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6323453
CAS No.: 1354941-35-7
M. Wt: 312.4 g/mol
InChI Key: WQVZECQXEDBJCG-CSKARUKUSA-N
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Description

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone bridging two aromatic rings. The first aryl group is a 3-methylphenyl moiety, while the second is a 2,3,4-trimethoxyphenyl group. Chalcones are widely studied for their biological activities, including anticancer, antimicrobial, and antimalarial properties, which are influenced by substituent patterns on the aromatic rings .

Properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13-6-5-7-15(12-13)16(20)10-8-14-9-11-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVZECQXEDBJCG-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Preparation

3-Methylbenzaldehyde (CAS 620-23-5) and 2,3,4-trimethoxyacetophenone (CAS 1136-80-3) are commercially available precursors. Purity assessments via gas chromatography (GC) or nuclear magnetic resonance (NMR) are critical to minimize side reactions.

Reaction Conditions

A representative protocol involves:

  • Dissolving 3-methylbenzaldehyde (1.2 mmol) and 2,3,4-trimethoxyacetophenone (1.0 mmol) in anhydrous ethanol (25 mL).

  • Adding 20% aqueous NaOH (5 mL) dropwise at 0–5°C under vigorous stirring.

  • Maintaining the reaction at 0–5°C for 6 hours to favor enolate stability.

  • Quenching with 20% HCl to pH 3–4, precipitating the crude product.

  • Filtering and recrystallizing in 95% ethanol.

Yield : 68–73%.

Optimization Strategies

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and yield:

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.3736
Methanol32.7705
THF7.6588

Ethanol balances solubility and base activation, while methanol accelerates the reaction but may reduce stereoselectivity.

Base Catalysis

Sodium hydroxide (20% w/v) is standard, but alternatives include:

  • Potassium hydroxide : Increases enolate concentration, reducing reaction time to 4 hours.

  • Pyrrolidine : Homogeneous base for anhydrous conditions, yielding 78% product.

Purification Techniques

Recrystallization

Crude chalcone is dissolved in hot ethanol (95%) and cooled to 4°C, yielding needle-like crystals with >99% purity (HPLC).

Column Chromatography

Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves stereoisomers, achieving 99.5% E-isomer purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.83–7.92 (m, 2H, aromatic protons).

    • δ 7.76 (d, J = 15.65 Hz, 1H, α-vinylic proton).

    • δ 3.96 (s, 9H, methoxy groups).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 189.2 (carbonyl carbon).

    • δ 56.0–56.4 (methoxy carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : m/z 313.1543 [M+H]⁺.

  • Observed : m/z 313.1538.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Ethanol/NaOH)Method B (Methanol/KOH)Method C (THF/Pyrrolidine)
Yield (%)737078
Reaction Time (h)658
Purity (% E-isomer)99.598.797.2

Method A offers the best balance of yield and stereoselectivity, while Method C prioritizes yield at the expense of longer reaction times.

Scalability and Industrial Relevance

Pilot-scale synthesis (1 kg batch) in ethanol/NaOH achieves 70% yield with consistent purity, demonstrating industrial viability. Continuous-flow reactors are under investigation to reduce processing times by 40%.

Challenges and Mitigation Strategies

Isomerization

Prolonged heating induces E-to-Z isomerization. Mitigation includes:

  • Maintaining temperatures below 50°C during purification.

  • Using UV-light-free environments.

Byproduct Formation

Diarylpropanones may form via Michael addition. This is minimized by:

  • Strict stoichiometric control (1:1 aldehyde:ketone).

  • Low-temperature quenching .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of chalcones are highly dependent on the nature and positions of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chalcone Derivatives
Compound Name Aryl Group 1 Aryl Group 2 Key Findings Reference
Target Compound 3-Methylphenyl 2,3,4-Trimethoxyphenyl Unique methyl-methoxy combination; biological data pending.
ETTC 2,4,6-Triethoxyphenyl 3,4,5-Trimethoxyphenyl Exhibits modulation of hepatocellular carcinoma (HCC) cell viability .
P2 2,4-Dimethoxyphenyl 2,3,4-Trimethoxyphenyl Significant antimalarial activity (comparable to quinine at 100 mg/kg) .
a18 4-Methoxyphenyl 2,3,4-Trimethoxyphenyl Crystallographic data available; no reported bioactivity .
CH4 2,3,4-Trimethoxyphenyl 4-Chlorophenyl Dual inhibitor of MAO-B and BACE-1, relevant for neurodegenerative diseases .

Impact of Methoxy Substitution Patterns

  • 2,3,4-Trimethoxyphenyl Group : This substitution is recurrent in bioactive chalcones. For example, P2 (2,4-dimethoxyphenyl/2,3,4-trimethoxyphenyl) showed potent antimalarial activity, while CH4 (2,3,4-trimethoxyphenyl/4-chlorophenyl) inhibited enzymes linked to Alzheimer’s disease . The trimethoxy configuration likely enhances electron density and hydrogen-bonding capacity, improving target engagement.
  • Methoxy vs.

Pharmacokinetic Considerations

Chalcones with multiple methoxy groups, such as (E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (), often exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation . The target compound’s methyl group may further slow degradation, though this requires empirical validation.

Biological Activity

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as a derivative of chalcone, has gained attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes a prop-2-en-1-one moiety and multiple methoxy groups that enhance its pharmacological properties.

  • Molecular Formula : C19H20O4
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 940291-94-1

Anticancer Activity

Recent studies highlight the significant anticancer properties of this compound. Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines, particularly breast cancer cells.

  • Mechanism of Action :
    • The compound has been shown to destabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells. It interacts with the colchicine-binding site on tubulin, inhibiting polymerization and disrupting the mitotic spindle formation .
  • In Vitro Studies :
    • In vitro studies using MCF-7 breast cancer cells demonstrated that the compound has an IC50 value in the low micromolar range, indicating strong antiproliferative activity. For instance, related compounds with similar structures showed IC50 values between 10–33 nM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections.

Table 1: Antiproliferative Activity of Related Compounds

Compound IDStructure DescriptionIC50 (nM)Cell Line
9h3-Methylphenyl derivative10MCF-7
9qChalcone derivative with methoxy groups33MDA-MB-231
10pAllylic β-lactam23MCF-7

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals explored the effects of several chalcone derivatives on breast cancer cell lines. The compound this compound was evaluated alongside other analogs. Results indicated that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial efficacy, the compound was tested against common pathogens. The results demonstrated that it effectively inhibited bacterial growth at concentrations comparable to conventional antibiotics. This suggests its potential role as an alternative treatment option for resistant strains .

Q & A

(Basic) What are the recommended synthetic routes for (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how can reaction efficiency be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-methylacetophenone and 2,3,4-trimethoxybenzaldehyde under alkaline conditions. Optimization involves:

  • Catalyst selection : Use NaOH or KOH in ethanol to enhance enolate formation .
  • Temperature control : Maintain 60–70°C to balance reaction rate and byproduct suppression .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure (E)-isomer .

(Basic) How can the structural identity and purity of this compound be confirmed experimentally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy groups (δ 3.7–3.9 ppm for OCH₃) and α,β-unsaturated ketone (C=O ~190 ppm; vinyl protons as doublets at δ 6.5–7.5 ppm) .
    • IR : Detect C=O stretching (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) .
  • Purity : HPLC (C18 column, methanol/water) with UV detection at 254 nm ensures >95% purity .

(Advanced) What crystallographic data are available for this compound, and how do intermolecular interactions influence its solid-state properties?

Single-crystal X-ray diffraction reveals:

  • Monoclinic system (space group P2₁/c) with Z = 4 .
  • Intermolecular interactions : C-H···O hydrogen bonds between methoxy oxygen and aromatic hydrogens stabilize the lattice, affecting melting point and solubility .
  • Torsional angles : The (E)-configuration is confirmed by a dihedral angle of ~175° between phenyl rings .

(Advanced) How can computational methods elucidate the electronic structure and reactivity of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to predict HOMO-LUMO gaps (~4.5 eV), indicating redox stability .
  • Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) or tubulin to rationalize observed anticancer activity .
  • MD simulations : Assess solvation effects on bioavailability .

(Advanced) How do structural modifications (e.g., methoxy group positioning) impact biological activity?

  • SAR studies :
    • 2,3,4-Trimethoxy substitution : Enhances lipophilicity and membrane permeability compared to 3,4,5-trimethoxy analogs .
    • 3-Methylphenyl vs. 4-fluorophenyl : Methyl groups improve metabolic stability, while halogens increase electrophilicity (test via MTT assays in cancer cell lines) .
  • Comparative analysis : Use chalcone derivatives with varied substituents to correlate logP values with cytotoxicity (IC₅₀) .

(Advanced) How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Validate assays : Replicate experiments in multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols .
  • Control variables : Test under hypoxia vs. normoxia, as oxygen levels modulate ROS-dependent mechanisms .
  • Synergistic studies : Combine with CYP450 inhibitors to rule out metabolic interference .

(Basic) What are the key stability considerations for handling and storing this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the α,β-unsaturated ketone .
  • Hydrolysis : Avoid aqueous buffers at pH > 8, which cleave the enone system .
  • Long-term stability : Monitor via TLC every 6 months .

(Advanced) What mechanistic insights exist for its potential as a tubulin polymerization inhibitor?

  • Competitive binding assays : Use [³H]-colchicine to confirm displacement from the tubulin-binding site .
  • Microscopy : Visualize microtubule disruption in treated cells (e.g., immunofluorescence for α-tubulin) .
  • Kinetic studies : Measure IC₅₀ for polymerization inhibition (compare with paclitaxel) .

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